Tetrahydroasterriquinone

Description

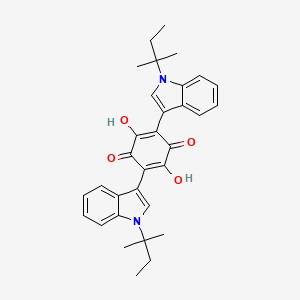

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H34N2O4 |

|---|---|

Molecular Weight |

510.6 g/mol |

IUPAC Name |

2,5-dihydroxy-3,6-bis[1-(2-methylbutan-2-yl)indol-3-yl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C32H34N2O4/c1-7-31(3,4)33-17-21(19-13-9-11-15-23(19)33)25-27(35)29(37)26(30(38)28(25)36)22-18-34(32(5,6)8-2)24-16-12-10-14-20(22)24/h9-18,35,38H,7-8H2,1-6H3 |

InChI Key |

OXRDUMBQGCRVSK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)N1C=C(C2=CC=CC=C21)C3=C(C(=O)C(=C(C3=O)O)C4=CN(C5=CC=CC=C54)C(C)(C)CC)O |

Origin of Product |

United States |

Natural Occurrence and Biotechnological Production of Tetrahydroasterriquinone

Fungal Origin and Isolation from Microorganisms

The story of Tetrahydroasterriquinone is intrinsically linked to the metabolic capabilities of certain microscopic fungi. These organisms, in their complex life cycles, produce a vast array of secondary metabolites, including the asterriquinone (B1663379) family of compounds to which this compound belongs.

Mycology of this compound-Producing Fungi

This compound is a member of the broader class of asterriquinones, which have been primarily isolated from fungi belonging to the phylum Ascomycota. The most prominent producer of asterriquinone-related compounds is the genus Aspergillus, with Aspergillus terreus being a key species in this context. Strains of A. terreus, such as Aspergillus terreus var. africanus IFO 8835, have been specifically identified in the biosynthesis of these metabolites.

Beyond Aspergillus, other fungal genera have been found to produce novel asterriquinones, suggesting a wider distribution of the genetic potential for their synthesis within the fungal kingdom. These include species from the genera Humicola and Botryotrichum. While the direct production of this compound by these genera has not been explicitly detailed in readily available literature, their capacity to synthesize related compounds makes them relevant to the broader mycological context of this molecule.

The table below provides a summary of the fungal genera known to produce asterriquinones, the class of compounds to which this compound belongs.

| Genus | Phylum | Known to Produce |

| Aspergillus | Ascomycota | Asterriquinones |

| Humicola | Ascomycota | New quinone pigments (related to asterriquinones) |

| Botryotrichum | Ascomycota | New quinone pigments (related to asterriquinones) |

Discovery and Initial Characterization in Fungal Metabolomes

The discovery of this compound and its relatives has been the result of extensive screening of fungal extracts for novel bioactive compounds. The initial characterization of these molecules from fungal metabolomes involves a series of sophisticated analytical techniques.

The general process begins with the cultivation of the producing fungus in a suitable growth medium, followed by the extraction of its secondary metabolites. These crude extracts are then subjected to various chromatographic techniques to separate the complex mixture of compounds. High-performance liquid chromatography (HPLC) is a commonly employed method for this purpose.

Once isolated, the structural elucidation of these novel compounds is achieved through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS) have been instrumental in determining the intricate structures of new asterriquinones. The ChEBI (Chemical Entities of Biological Interest) database formally classifies this compound as a member of the asterriquinones. ebi.ac.uk

Biosynthetic Pathways of this compound

The biosynthesis of this compound is a complex enzymatic process, rooted in the fundamental pathways of fungal secondary metabolism. While the precise step-by-step synthesis of the "tetrahydro-" variant is not fully elucidated in available research, the pathway for the core asterriquinone structure provides a strong foundation for understanding its formation.

Elucidation of Key Enzymatic Steps in this compound Biosynthesis

The biosynthesis of the asterriquinone scaffold in Aspergillus terreus begins with the precursor molecule, indolepyruvic acid. nih.gov A key initial step is the formation of demethyl asterriquinone-D, a reaction catalyzed by an enzyme referred to as asterriquinone synthase. nih.gov

Subsequent modifications to this core structure are carried out by a series of specialized enzymes. A crucial step is prenylation, the attachment of a dimethylallyl pyrophosphate (DMAPP) group, which is catalyzed by a prenyltransferase. nih.gov In the case of asterriquinones, this enzyme is a DMATS-type (dimethylallyl tryptophan synthase) prenyltransferase. researchgate.net Furthermore, methylation of the quinone moiety's hydroxyl group is another critical modification, facilitated by a methyltransferase enzyme. nih.gov Prenylation can occur at multiple positions on the indole (B1671886) rings. nih.gov

While the enzymatic reduction that would lead to the "tetrahydro-" form of an asterriquinone is not explicitly detailed, it is a common modification in fungal polyketide biosynthesis, often carried out by reductase enzymes.

The key enzymatic steps in the biosynthesis of the asterriquinone core are summarized in the table below.

| Enzymatic Step | Enzyme Class | Substrate/Intermediate | Product |

| Dimerization/Cyclization | Asterriquinone Synthase | Indolepyruvic acid | Demethyl asterriquinone-D |

| Prenylation | DMATS-type Prenyltransferase | Demethyl asterriquinone-D | Prenylated asterriquinone intermediate |

| Methylation | Methyltransferase | Prenylated asterriquinone intermediate | Methylated asterriquinone |

Genetic Basis and Regulation of this compound Biogenesis

The genes responsible for the biosynthesis of fungal secondary metabolites are typically organized in biosynthetic gene clusters (BGCs). In Aspergillus terreus, the genes encoding the enzymes for asterriquinone production are located within such a cluster.

Research has shown that the asterriquinone gene cluster in A. terreus is significantly upregulated in the presence of salicylate. mdpi.com This cluster contains the gene for a DMATS-type prenyltransferase, a key enzyme in the pathway. mdpi.com The regulation of this gene cluster is a complex process, likely involving specific transcription factors that respond to environmental or developmental cues, such as the presence of salicylate. The co-regulation of genes within the cluster ensures the coordinated production of all the necessary enzymes for the biosynthetic pathway.

Comparative Analysis with Related Fungal Polyketide Biosynthesis

The biosynthesis of this compound, as a member of the asterriquinone family, shares similarities with other fungal polyketide biosynthetic pathways. Fungal polyketides are a diverse group of natural products synthesized by large, multifunctional enzymes called polyketide synthases (PKSs).

While the initial steps in asterriquinone biosynthesis diverge from typical PKS pathways by utilizing indolepyruvic acid, the subsequent tailoring steps, such as prenylation and methylation, are common strategies employed by fungi to diversify their secondary metabolites. The DMATS-type prenyltransferases involved in asterriquinone biosynthesis are part of a larger superfamily of enzymes responsible for the prenylation of various aromatic compounds in fungi. researchgate.net

Comparing the asterriquinone BGC to other characterized fungal BGCs reveals conserved elements, such as the presence of tailoring enzymes like oxidoreductases and methyltransferases clustered with a core synthase gene. This modularity and conservation of tailoring enzymes across different pathways highlight the evolutionary strategies fungi have developed to generate a vast chemical diversity from a limited set of precursor molecules.

Synthetic Chemistry of Tetrahydroasterriquinone and Its Structural Analogs

Total Synthesis Approaches to Tetrahydroasterriquinone Core Structure

The total synthesis of the this compound core structure has been approached through various strategies that aim to efficiently construct the central quinone ring and append the two indole (B1671886) moieties. These approaches are often characterized by their convergence and the methods used to control regiochemistry.

A retrosynthetic analysis of the this compound core reveals several logical disconnections. The primary disconnection points are the carbon-carbon or carbon-nitrogen bonds linking the indole rings to the central 1,4-dihydroxybenzene core. A common strategy involves a double nucleophilic addition of indole derivatives to a suitably functionalized benzoquinone precursor.

A plausible retrosynthetic pathway for a generic this compound core is depicted below:

| Target Molecule | Key Disconnections | Precursors |

| This compound Core | C-C bonds between indole and quinone rings | Two indole molecules and one benzoquinone derivative |

| C-N bonds (if applicable in specific synthetic routes) |

This retrosynthetic strategy simplifies the complex target molecule into readily available or easily synthesizable indole and benzoquinone starting materials. The forward synthesis would then involve the controlled reaction of these precursors to assemble the target scaffold. For instance, the synthesis of the tetrahydro analogue of asterriquinone (B1663379) E has been achieved through a one-pot, two-step procedure starting from p-bromanil and two equivalents of an indole. This approach highlights a key disconnection at the indole-quinone junction.

While the core structure of this compound itself is often achiral, the introduction of substituents on the indole rings or the central core can lead to the formation of stereocenters. The development of stereoselective methods is therefore crucial for the synthesis of specific, biologically active stereoisomers.

Stereocontrol can be achieved through several approaches:

Substrate-controlled synthesis: Utilizing chiral starting materials, such as enantiomerically pure indole derivatives, can direct the stereochemical outcome of the addition reactions.

Auxiliary-controlled synthesis: The temporary attachment of a chiral auxiliary to one of the reactants can induce facial selectivity during the key bond-forming steps.

Catalyst-controlled synthesis: The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can promote the enantioselective or diastereoselective formation of the desired stereoisomers.

While specific examples of stereoselective total syntheses of substituted tetrahydroasterriquinones are not extensively reported in the literature, methodologies developed for the asymmetric synthesis of other bis(indolyl) alkaloids and related natural products could be adapted. For example, chiral phosphoric acid catalysts have been successfully employed in the enantioselective construction of axially chiral 3-arylindoles through the reaction of indoles with iminoquinones, a strategy that could potentially be extended to the synthesis of chiral asterriquinone analogs.

Modular Synthesis of this compound Derivatives

A modular synthetic approach allows for the systematic variation of different structural components of the target molecule, facilitating the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

The synthesis of this compound derivatives with diverse structural modifications can be achieved by employing a modular strategy that allows for the independent variation of the indole and quinone components. A key strategy involves the sequential addition of different indole nucleophiles to a central quinone scaffold.

By carefully controlling the reaction conditions, it is possible to first introduce one type of indole onto the quinone core, followed by the addition of a second, different indole. This approach has been successfully used to create unsymmetrical asterriquinone analogues. The difference in the rate of addition of the first and second indole equivalents to a starting material like p-bromanil enables the selective synthesis of these heterodimeric structures.

| Strategy | Description | Potential for Diversity |

| Sequential Indole Addition | Stepwise reaction of a quinone precursor with two different indole derivatives. | High. Allows for the introduction of a wide variety of substituents on each indole ring independently. |

| Pre-functionalized Building Blocks | Synthesis and coupling of pre-functionalized indole and quinone precursors. | Moderate to High. Depends on the availability and synthesis of the functionalized building blocks. |

The search for more efficient and versatile synthetic routes to this compound analogs is an ongoing area of research. Novel strategies often focus on the development of new coupling reactions or the use of innovative starting materials.

Recent advances in transition-metal catalysis offer promising avenues for the synthesis of these complex molecules. For instance, palladium- or copper-catalyzed cross-coupling reactions could be employed to form the key carbon-carbon bonds between the indole and quinone moieties. Additionally, the exploration of domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, could significantly improve the efficiency of the synthesis.

Chemoenzymatic Synthesis and Biocatalysis in this compound Analog Preparation

The integration of enzymatic transformations into synthetic routes, known as chemoenzymatic synthesis, offers a powerful approach to overcome challenges in selectivity and to introduce structural modifications under mild conditions. While specific applications of biocatalysis in the synthesis of this compound are not yet widely documented, the principles have been successfully applied to the synthesis of related natural products, suggesting their potential utility in this area.

Enzymes, such as oxidoreductases, hydrolases, and transferases, could be employed for various purposes:

Asymmetric Synthesis: Enzymes like lipases can be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks for the synthesis of chiral THA analogs.

Regioselective Functionalization: Oxidizing enzymes, such as cytochrome P450 monooxygenases, could be used to introduce hydroxyl groups or other functionalities at specific positions on the indole or quinone rings, a task that can be challenging to achieve with traditional chemical methods.

Greener Synthesis: Biocatalytic reactions are often performed in aqueous media under mild temperature and pH conditions, reducing the environmental impact of the synthesis.

The application of biocatalysis in the synthesis of indole alkaloids and quinone-containing natural products is a rapidly developing field. As more enzymes with novel reactivities are discovered and engineered, their application in the chemoenzymatic synthesis of this compound and its analogs is expected to grow, providing access to a wider range of structurally diverse and biologically active compounds.

Structure Activity Relationship Sar Investigations of Tetrahydroasterriquinone Scaffolds

Elucidation of Essential Structural Motifs for Biological Interactions

The biological activity of tetrahydroasterriquinone derivatives is intrinsically linked to their unique chemical architecture, which is characterized by a central quinone core symmetrically substituted with two indole (B1671886) moieties. SAR studies on related asterriquinones and other bis-indolyl alkaloids have shed light on the key structural features that govern their interactions with biological targets.

The core structure, a di-N-prenylated indole-quinone scaffold, is considered a pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. nih.gov Modifications to this scaffold have provided valuable insights into the structural requirements for activity.

Research on asterriquinone (B1663379) analogs has highlighted the significance of the substituents on both the benzoquinone and the indole rings. For instance, in studies on the antitumor effects of asterriquinone derivatives, the presence of free hydroxyl groups on the benzoquinone moiety was found to be important for activity. researchgate.net This suggests that these hydroxyl groups may be involved in hydrogen bonding interactions with the biological target or could participate in redox cycling.

Furthermore, the nature, number, and position of the prenyl groups attached to the indole rings play a critical role in modulating biological activity. researchgate.net In an investigation into the neuroprotective properties of asterriquinones, the C-2 reverse-prenylated indole moiety was identified as a key element. nih.gov Symmetrical asterriquinones containing two of these moieties exhibited significant activity, while those with only one or none were considerably less active or inactive. nih.gov This indicates that the lipophilic prenyl groups likely contribute to membrane permeability or engage in hydrophobic interactions within the binding site of a target protein.

The indole nucleus itself is a well-known "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer effects. ijpsr.com Its ability to mimic protein structures and bind to various receptors with high affinity makes it a valuable component of the this compound scaffold. ijpsr.com

Table 1: Key Structural Features of this compound Analogs and Their Postulated Roles in Biological Activity

| Structural Motif | Postulated Role in Biological Activity | Supporting Evidence |

| Bis-indolyl quinone core | Essential pharmacophore, provides the fundamental framework for biological interaction. nih.gov | Common scaffold in bioactive asterriquinones. researchgate.net |

| Hydroxyl groups on the benzoquinone ring | Potential for hydrogen bonding with target sites, involvement in redox processes. researchgate.net | Presence of free hydroxyls linked to antitumor activity in related compounds. researchgate.net |

| Indole nucleus | "Privileged structure" that can mimic protein components and bind to multiple receptors. ijpsr.com | Widespread in numerous bioactive natural and synthetic compounds. ijpsr.com |

| Prenyl groups on indole rings | Enhance lipophilicity, facilitate membrane transport, and engage in hydrophobic interactions within binding pockets. researchgate.netnih.gov | Number and position of these groups are critical for neuroprotective and antitumor activities. researchgate.netnih.gov |

| Symmetry of substitution | May influence binding affinity and the ability to bridge multiple binding sites on a target. nih.gov | Symmetrical bis-prenylated analogs show higher neuroprotective activity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of novel, untested analogs, thereby guiding synthetic efforts towards more potent compounds. semanticscholar.org

A hypothetical QSAR study on a series of this compound analogs with antifungal activity might involve the following steps:

Data Set Compilation : A series of this compound derivatives with varying substituents on the indole rings and the quinone core would be synthesized and tested for their antifungal activity (e.g., measuring the Minimum Inhibitory Concentration, MIC).

Descriptor Calculation : For each analog, a range of molecular descriptors would be calculated using specialized software. These can include:

Hydrophobicity descriptors : Such as the logarithm of the partition coefficient (logP), which indicates how the compound distributes between an oily and an aqueous phase.

Electronic descriptors : Like Hammett constants (σ) or calculated atomic charges, which describe the electron-donating or withdrawing nature of substituents.

Steric descriptors : For example, molar refractivity (MR) or Taft steric parameters (Es), which relate to the volume and shape of the substituents.

Topological descriptors : Which describe the connectivity and branching of the molecular structure.

Model Development : Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that best correlates the calculated descriptors with the observed biological activity.

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

An example of a QSAR study on related asterriquinones focused on their ability to activate the TrkA receptor. ebsco.com While not directly related to antifungal activity, this study demonstrates the applicability of QSAR in this class of compounds. The models developed in such studies can produce contour maps that visualize the regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. For instance, a CoMFA (Comparative Molecular Field Analysis) study might show that bulky, electron-withdrawing groups at a specific position on the indole ring are predicted to enhance activity. researchgate.net

Table 2: Hypothetical Data for a QSAR Study of this compound Analogs

| Compound | R1 Substituent | R2 Substituent | LogP | MR (R1) | Antifungal Activity (log 1/MIC) | Predicted Activity |

| THAQ-1 | H | H | 4.5 | 1.03 | 3.2 | 3.1 |

| THAQ-2 | F | H | 4.6 | 0.92 | 3.5 | 3.6 |

| THAQ-3 | Cl | H | 5.1 | 5.97 | 4.1 | 4.0 |

| THAQ-4 | CH3 | H | 5.0 | 5.65 | 3.8 | 3.9 |

| THAQ-5 | OCH3 | H | 4.8 | 7.87 | 3.6 | 3.5 |

| THAQ-6 | H | Cl | 5.1 | - | 4.2 | 4.1 |

| THAQ-7 | Cl | Cl | 5.7 | 5.97 | 4.8 | 4.9 |

This table is for illustrative purposes only and does not represent actual experimental data.

Conformational Analysis and Molecular Dynamics in Relation to Activity

The biological activity of a molecule is not only dependent on its static three-dimensional structure but also on its dynamic behavior and conformational flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to study the motion of atoms and molecules over time, providing insights into how a molecule like this compound might adapt its shape to bind to a biological target. ebsco.comnih.gov

Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound and its analogs, this would involve exploring the potential energy surface as a function of the key dihedral angles. The results of such an analysis can reveal the preferred spatial arrangement of the indole and prenyl substituents. It is plausible that only a specific subset of these conformations is biologically active.

Molecular dynamics simulations provide a more dynamic picture, simulating the movement of the molecule in a biologically relevant environment, such as in water or near a model membrane. nih.gov An MD simulation can reveal:

The range of conformations accessible to the molecule at physiological temperatures.

The flexibility of different parts of the molecule, such as the prenyl side chains.

The stability of intramolecular hydrogen bonds.

How the molecule interacts with solvent molecules and ions.

When combined with molecular docking, MD simulations can be used to study the stability of a ligand-protein complex. For example, a this compound analog could be docked into the active site of a fungal enzyme, and an MD simulation could then be run to see if the molecule remains stably bound in its predicted orientation. This can help to refine docking poses and provide a more accurate prediction of the binding mode.

The flexibility of the prenyl chains, for instance, might allow them to adopt different conformations to fit into hydrophobic pockets of varying shapes. An MD simulation could show these chains folding or extending to optimize their interactions with the target. Understanding this dynamic behavior is crucial for designing analogs with improved binding affinity, as it allows for the consideration of the dynamic nature of both the ligand and its target. nih.gov

Elucidation of Biological Activity Mechanisms for Tetrahydroasterriquinone Derivatives

Target Identification and Binding Mechanisms

Identifying the molecular targets of bioactive compounds is a crucial step in drug discovery and chemical biology. nih.gov For tetrahydroasterriquinone derivatives, this process involves a combination of direct biochemical methods, genetic interaction studies, and computational approaches to pinpoint the proteins with which they interact. nih.gov Techniques such as drug affinity responsive target stability (DARTS) offer a universal method for identifying small-molecule–protein interactions without modifying the compound itself. utah.edu This method relies on the principle that a protein's susceptibility to protease degradation is reduced upon binding to a small molecule. utah.edu

Once a potential target is identified, understanding the binding mechanism is paramount. This involves characterizing the specific interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com Molecular docking and dynamics simulations are powerful computational tools that can predict and analyze these binding modes, providing insights into the affinity and specificity of the interaction. mdpi.com For instance, studies on other tetrahydroisoquinoline derivatives have utilized these methods to investigate their binding to kinase domains, revealing key interactions that contribute to their inhibitory activity. mdpi.com

The identification of a target is often "prevalidated" by the initial phenotypic assay that led to the discovery of the bioactive small molecule. nih.gov This initial screen demonstrates that modulating the (at the time, unknown) target with the compound has a desired effect on a biological process or disease model. nih.gov

Cellular and Molecular Pathways Modulated by this compound Analogs

This compound analogs can influence a variety of cellular and molecular pathways, contributing to their diverse biological activities. These activities can range from anticancer and antimicrobial to antidiabetic effects. researchgate.net

The modulation of regulatory pathways by this compound analogs is a key aspect of their mechanism of action. For example, some tetrahydroquinoline derivatives have been shown to induce autophagy in cancer cells by affecting the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is a central regulator of cell growth, proliferation, and survival, and its disruption can lead to programmed cell death.

Furthermore, the activation of transcription factors like AP-1 can be influenced by related quinone compounds. researchgate.net AP-1 plays a crucial role in regulating the expression of genes involved in various cellular processes, including inflammation and tissue remodeling. researchgate.net By influencing such fundamental regulatory pathways, this compound derivatives can exert profound effects on cellular function.

A significant mechanism through which many bioactive compounds, including this compound derivatives, exert their effects is by modulating the activity of enzymes. researchgate.net This can involve either inhibition or activation of specific enzymes within a cellular pathway.

Interactive Data Table: Enzyme Inhibition by Selected Compounds

| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |

| 4-methoxybenzonitrile | Mushroom Tyrosinase | Mixed | 111.1 |

| 4-isopropylbenzonitrile | Mushroom Tyrosinase | Mixed | 121.5 |

| 4-methylbenzonitrile | Mushroom Tyrosinase | Not specified | 79.9 |

This table presents data on the inhibitory concentration (IC50) of various benzonitrile (B105546) compounds against mushroom tyrosinase, as reported in a study on tyrosinase inhibitors. researchgate.net

In Vitro Pharmacological Profiling and Mechanistic Studies

In vitro pharmacological profiling is an essential tool for characterizing the biological activity of compounds like this compound derivatives. nih.gov This involves screening the compounds against a broad panel of biological targets, including receptors, enzymes, and ion channels, to identify both on-target and off-target effects. europeanpharmaceuticalreview.comnih.gov Such profiling can provide valuable insights into the compound's selectivity and potential mechanisms of action. nih.gov

These in vitro assays are critical in the early stages of drug discovery to assess the safety and efficacy of new chemical entities. pistoiaalliance.org By understanding the broader pharmacological profile, researchers can predict potential adverse effects and better understand the molecular basis for the observed therapeutic effects. europeanpharmaceuticalreview.com For example, a comprehensive profile of the active metabolite of fostamatinib, R406, helped to link its off-target kinase activity to an increase in blood pressure observed in clinical studies. nih.gov

Mechanistic studies often follow up on the initial findings from profiling to further elucidate how the compound interacts with its target and modulates cellular pathways. These studies can involve a variety of techniques, from cell-based assays to more complex biochemical and biophysical methods, to provide a detailed picture of the compound's mechanism of action. researchgate.net

Advanced Analytical Methodologies for Tetrahydroasterriquinone Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the isolation and quantification of Tetrahydroasterriquinone from natural extracts or synthetic reaction mixtures. The choice of technique is dictated by the physicochemical properties of the compound and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-Performance Liquid Chromatography (UPLC), are the most powerful and widely used techniques for the analysis of semi-polar compounds like this compound. These methods separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.

UPLC systems utilize columns with smaller particle sizes (typically under 2 μm) compared to traditional HPLC, which results in significantly higher resolution, improved sensitivity, and much faster analysis times. For compounds in the class of bis-indolyl quinones, reversed-phase chromatography is commonly employed. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or acetic acid to improve peak shape.

While specific operational parameters for the analysis of this compound are not extensively detailed in publicly available literature, a general approach can be described. The separation would be monitored using a detector, most commonly a photodiode array (PDA) detector that can also provide UV-Vis spectral data, or a mass spectrometer for enhanced sensitivity and specificity. Chiral stationary phases, such as Chiralpak IB®, may be utilized in specialized HPLC applications to separate enantiomers of synthetic this compound derivatives escholarship.org.

Table 1: Typical (Hypothetical) HPLC/UPLC Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Stationary phase for separating semi-polar compounds. |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid | Elutes compounds based on polarity; gradient allows for separation of complex mixtures. |

| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of the mobile phase through the column. |

| Column Temp. | 25 - 40 °C | Affects viscosity and separation efficiency. |

| Detection | PDA (200-600 nm) or Mass Spectrometry (MS) | Quantifies and identifies the eluting compounds. |

| Injection Vol. | 1 - 10 µL | Volume of sample introduced into the system. |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is best suited for volatile or semi-volatile substances. The application of GC for the direct analysis of complex, high molecular weight natural products like this compound is limited due to the compound's low volatility and thermal instability.

For a compound like this compound to be analyzed by GC, a chemical derivatization step would likely be necessary. This process would involve converting the polar functional groups (such as the N-H of the indole (B1671886) rings) into less polar, more volatile derivatives (e.g., by silylation). However, this adds complexity to sample preparation and may not be ideal. Consequently, GC is not a commonly reported method for the analysis of this compound, with liquid chromatography techniques being far more suitable and prevalent.

Spectroscopic Characterization and Structural Elucidation

Once isolated, spectroscopic methods are indispensable for the unambiguous determination of this compound's molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

1D NMR: One-dimensional NMR experiments, primarily proton (¹H) and carbon-13 (¹³C) NMR, are the starting point for structural analysis.

¹H NMR provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the connectivity to neighboring protons (spin-spin coupling).

¹³C NMR reveals the number of unique carbon atoms in the molecule and their chemical environment, indicating the types of functional groups present (e.g., C=O of the quinone, aromatic carbons of the indole rings).

2D NMR: Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H vicinal coupling).

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically two or three bonds), which is vital for connecting different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Establishes correlations between protons that are close in space, which helps in determining stereochemistry.

Table 2: Predicted Key ¹H and ¹³C NMR Resonances for a this compound Scaffold

| Nucleus | Predicted Chemical Shift (δ, ppm) | Structural Assignment |

|---|---|---|

| ¹H | > 10.0 | Indole N-H protons |

| ¹H | 6.5 - 8.0 | Aromatic protons on the indole rings |

| ¹H | 1.0 - 4.0 | Protons on the saturated side chains |

| ¹³C | > 180 | Carbonyl (C=O) carbons of the quinone ring |

| ¹³C | 100 - 150 | Aromatic and olefinic carbons of the indole and quinone rings |

| ¹³C | 10 - 60 | Aliphatic carbons of the saturated side chains |

Mass Spectrometry (MS) and Hyphenated MS Techniques (e.g., LC-MS/MS, TOF-MS)

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) MS provide highly accurate mass measurements, allowing for the determination of the elemental composition and molecular formula of this compound.

Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone of modern natural product analysis. The LC system separates the components of a mixture, which are then introduced directly into the mass spectrometer for detection. This allows for the analysis of specific compounds within a complex extract without prior isolation.

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific m/z (the precursor ion) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure and is invaluable for confirming the identity of known compounds or elucidating the structure of new ones. For this compound, fragmentation would likely involve cleavage of the side chains and characteristic fragmentation of the indole rings.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for compounds containing chromophores, such as the conjugated π-electron system present in the quinone and indole moieties of this compound. The resulting spectrum, a plot of absorbance versus wavelength (λ), can be used for quantification and provides characteristic information about the extent of conjugation in the molecule. Reactions involving the aromatic system can be monitored by observing changes in the UV-Vis spectrum uni-muenchen.de.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). The absorption frequencies are characteristic of the types of chemical bonds and functional groups present in a molecule. For this compound, IR spectroscopy would be used to confirm the presence of key functional groups.

Table 3: Characteristic IR and UV-Vis Absorption Data for this compound

| Spectroscopy | Absorption | Functional Group / Electronic Transition |

|---|---|---|

| IR | ~3300 cm⁻¹ | N-H stretching (indole) |

| IR | ~2960-2850 cm⁻¹ | C-H stretching (aliphatic) |

| IR | ~1650 cm⁻¹ | C=O stretching (quinone) |

| IR | ~1600, ~1450 cm⁻¹ | C=C stretching (aromatic) |

| UV-Vis | λmax ~230, 280, >350 nm | π → π* and n → π* transitions of the conjugated bis-indolyl quinone system |

Advanced Hyphenated Analytical Systems for Complex Sample Analysis

The analysis of this compound and related metabolites within complex biological matrices, such as fungal culture extracts, necessitates highly sensitive and selective analytical methodologies. Advanced hyphenated analytical systems, which couple a separation technique with one or more spectroscopic detectors online, are indispensable tools for this purpose. frontiersin.orgnih.gov These systems provide comprehensive data for the detection, identification, and structural characterization of target compounds in a single analytical run. researchgate.netasdlib.org

The most powerful and commonly employed hyphenated technique for the analysis of fungal secondary metabolites, including quinone derivatives, is Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netspringernature.com Modern systems often utilize Ultra-High-Performance Liquid Chromatography (UHPLC) for superior separation efficiency, coupled with high-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF-MS) or other tandem mass spectrometry (MS/MS) analyzers. nih.gov This combination allows for the separation of complex mixtures followed by the precise mass measurement of eluting compounds, providing vital information on their elemental composition and structure. nih.govnih.gov

Research on the metabolome of Aspergillus terreus, the fungal source of this compound, frequently employs these advanced systems. For instance, UHPLC-DAD-QTOF-MS combines the resolving power of UHPLC with a Diode Array Detector (DAD) and a QTOF mass spectrometer. nih.gov This setup is particularly advantageous as it provides three layers of data: the retention time from the chromatography, the UV-Vis absorption spectrum from the DAD, and the high-resolution mass and fragmentation data from the QTOF-MS. nih.govwur.nl This multi-dimensional analysis is crucial for dereplication—the rapid identification of known compounds—and for the characterization of novel metabolites in complex fungal extracts. nih.gov

Tandem mass spectrometry (LC-MS/MS) is another critical tool. nih.gov It allows for the isolation of a specific ion (a precursor ion) of a compound of interest, which is then fragmented through collision-induced dissociation to produce a characteristic pattern of product ions. nih.govyoutube.com This fragmentation pattern serves as a structural fingerprint, enabling the confident identification of known compounds like asterriquinones and aiding in the structural elucidation of new analogues. researchgate.netnih.gov The use of LC-MS/MS in metabolomic studies of Aspergillus species has successfully identified numerous classes of compounds from a single extract. mdpi.com

The table below summarizes a typical advanced hyphenated system used for the analysis of fungal metabolites.

| Component | Function | Type of Data Generated | Relevance for this compound Research |

|---|---|---|---|

| UHPLC | Separates individual compounds from a complex mixture with high resolution and speed. | Retention Time (Rt) | Separates this compound from isomers and other co-extracted fungal metabolites. |

| DAD (Diode Array Detector) | Measures the absorbance of light across a wide range of UV-Vis wavelengths. | UV-Vis Spectrum (λmax) | Provides characteristic absorbance data for the quinone chromophore. |

| QTOF-MS (Quadrupole Time-of-Flight Mass Spectrometry) | Provides highly accurate mass measurements of precursor and product ions. | High-Resolution Mass Spectra (m/z), Fragmentation Patterns | Enables determination of elemental composition and provides structural information through MS/MS fragmentation analysis. |

Metabolomic studies on Aspergillus terreus using these hyphenated techniques have led to the identification of a wide array of secondary metabolites, often from a single crude extract. These findings underscore the chemical diversity of the fungus and provide a framework for identifying related compounds, including various asterriquinone (B1663379) derivatives.

The table below details the classes of compounds identified in Aspergillus terreus extracts using hyphenated analytical systems, demonstrating the complexity of the sample matrix from which this compound must be analyzed.

| Compound Class | Analytical Technique Used | Reference |

|---|---|---|

| Quinones | UHPLC-DAD-QTOF-MS, HPLC/MS | nih.govresearchgate.net |

| Butyrolactones | LC-PDA-MS/MS | nih.govekb.eg |

| Terpenoids | HPLC/MS | researchgate.net |

| Alkaloids | HPLC/MS, GC-MS | mdpi.comresearchgate.net |

| Polyketides | HPLC/MS | researchgate.net |

| Fatty Acids | GC-MS | mdpi.comsdiarticle4.com |

| Sterols | GC-MS | mdpi.comsdiarticle4.com |

Future Perspectives and Emerging Research Avenues for Tetrahydroasterriquinone

Uncharted Biosynthetic Routes and Enzymatic Discoveries

The biosynthesis of asterriquinones, the parent family of THA, has been primarily studied in fungi, particularly Aspergillus terreus. These investigations have revealed that the core structure arises from the dimerization of two indole-3-pyruvic acid molecules. Key enzymatic players in this process include asterriquinone (B1663379) synthase, prenyltransferases, and methyltransferases. However, the precise biosynthetic pathway leading specifically to the tetrahydro- form of asterriquinone remains an area of active investigation. Many aspects of the biosynthetic gene clusters (BGCs) that orchestrate the production of these complex molecules are still not fully characterized. nih.gov

Future research is poised to uncover novel enzymes and alternative biosynthetic routes. The exploration of different fungal and potentially bacterial strains could reveal variations in the biosynthetic machinery, leading to the discovery of enzymes with unique catalytic activities. For instance, the specific reductase responsible for the saturation of the quinone ring in THA is yet to be definitively identified and characterized. Understanding the genetic and epigenetic regulation of these BGCs is another critical frontier. nih.gov Such knowledge could pave the way for manipulating these pathways to enhance the production of THA or to generate novel, structurally diverse analogs through biosynthetic engineering.

Rational Design and Synthesis of Advanced Tetrahydroasterriquinone Scaffolds

The development of advanced THA scaffolds through rational design and chemical synthesis holds immense promise for enhancing its therapeutic properties. By systematically modifying the core structure, researchers can aim to improve potency, selectivity, and pharmacokinetic profiles. The synthesis of novel analogs allows for the exploration of structure-activity relationships (SAR), providing valuable insights into how different functional groups influence biological activity.

Chemoenzymatic synthesis is an emerging and powerful strategy that can be leveraged to create complex and stereochemically defined THA analogs. rsc.org This approach combines the selectivity of biocatalysts with the versatility of chemical synthesis to access molecules that are difficult to produce through traditional methods. For example, enzymes could be used to introduce specific modifications, such as hydroxylations or glycosylations, at precise positions on the THA scaffold, leading to derivatives with potentially improved solubility and bioavailability. The development of efficient and scalable synthetic routes is crucial for advancing the preclinical and clinical evaluation of promising THA-based compounds.

Integration of Computational and Experimental Approaches in SAR Studies

The synergy between computational modeling and experimental validation is revolutionizing drug discovery, and this integrated approach is particularly valuable for unraveling the SAR of this compound. In silico methods, such as molecular docking and molecular dynamics simulations, can provide detailed insights into how THA and its analogs interact with biological targets at the molecular level. researchgate.netnih.gov These computational models can predict binding affinities and identify key interactions that are crucial for biological activity, thereby guiding the design of more potent and selective inhibitors.

Quantitative structure-activity relationship (QSAR) studies can further refine this process by establishing mathematical relationships between the chemical structures of THA derivatives and their observed biological activities. researchgate.net These models can be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates. The predictions from these computational studies must then be validated through rigorous experimental testing, creating an iterative cycle of design, synthesis, and evaluation that accelerates the optimization of lead compounds. This integrated approach not only saves time and resources but also deepens our fundamental understanding of the molecular basis of THA's bioactivity.

Exploration of Novel Biological Targets and Mechanistic Insights

While some biological activities of asterriquinones have been reported, the full spectrum of their molecular targets and the precise mechanisms of action remain largely unexplored. Identifying the specific proteins or cellular pathways with which THA interacts is a critical step in understanding its therapeutic potential and potential side effects. High-throughput screening and proteomics-based approaches can be employed to systematically search for novel biological targets.

Once a potential target is identified, detailed mechanistic studies are necessary to elucidate how THA modulates its function. This may involve a combination of biochemical assays, cell-based experiments, and structural biology techniques to characterize the binding interaction and its downstream cellular consequences. A deeper understanding of the mechanism of action will not only validate the identified targets but also provide a rational basis for the development of second-generation THA analogs with improved efficacy and safety profiles. The discovery of novel targets could also open up new therapeutic applications for THA in areas of unmet medical need.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.